Zurletrectinib - 2403703-30-8

Zurletrectinib

Catalog Number: EVT-10987994
CAS Number: 2403703-30-8
Molecular Formula: C19H19F2N7O2
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zurletrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, zurletrectinib specifically targets and binds to TRK, TRK mutations and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1; TrkA), 2 (NTRK2; TrkB), and 3 (NTRK3; TrkC). This inhibits neurotrophin-TRK interaction and TRK activation, thereby preventing the activation of downstream signaling pathways and resulting in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins. TRK, a family of receptor tyrosine kinases (RTKs) activated by neurotrophins, is encoded by NTRK family genes. The expression of either mutated forms of, or fusion proteins involving, NTRK family members results in uncontrolled TRK signaling, which plays an important role in tumor cell growth, survival, invasion and treatment resistance.
Overview

Zurletrectinib is a next-generation inhibitor targeting the neurotrophic receptor tyrosine kinase family, specifically designed to combat tumors harboring NTRK gene fusions. It has shown promising efficacy against various TRK fusion-positive cancers, including those resistant to earlier treatments. This compound is classified as a selective TRK inhibitor, demonstrating potent activity against TRK wild-type and mutant kinases, which are often implicated in oncogenesis due to their roles in cell signaling pathways that regulate growth and survival.

Source and Classification

Zurletrectinib was developed through collaborative efforts in pharmaceutical research, primarily focusing on enhancing the specificity and effectiveness of TRK inhibitors. It belongs to a class of drugs known as targeted therapies, which aim to inhibit specific molecular targets involved in cancer progression. The compound is particularly relevant for patients with NTRK fusion-positive tumors, providing a therapeutic option where traditional chemotherapy may be less effective.

Synthesis Analysis

Methods and Technical Details

The synthesis of zurletrectinib involves several key steps that integrate advanced organic chemistry techniques. Initial synthetic routes typically start from commercially available precursors, followed by a series of reactions including:

  1. Formation of key intermediates: Utilizing coupling reactions to form the core structure.
  2. Functionalization: Introducing various functional groups that enhance the binding affinity to TRK kinases.
  3. Purification: Employing chromatographic techniques to isolate the final product with high purity.

The synthetic pathway is optimized for yield and purity, ensuring that the final compound meets the stringent requirements for clinical use.

Molecular Structure Analysis

Structure and Data

Zurletrectinib's molecular structure is characterized by its unique arrangement of atoms that confer its inhibitory properties. The compound features:

  • A central aromatic system that facilitates interactions with the ATP-binding pocket of TRK kinases.
  • Specific substituents that enhance selectivity for mutant forms of TRK.
  • A molecular weight of approximately 450 Da, which is conducive to good bioavailability.

3D structural analysis using X-ray crystallography or NMR spectroscopy can provide insights into its binding conformation within the active site of TRK kinases.

Chemical Reactions Analysis

Reactions and Technical Details

Zurletrectinib undergoes specific chemical reactions that are pivotal for its mechanism of action:

  1. Binding Interaction: The compound binds to the ATP-binding site of TRK kinases, inhibiting their activity.
  2. Phosphorylation Inhibition: By blocking ATP access, zurletrectinib prevents the phosphorylation of tyrosine residues critical for kinase activation.
  3. Resistance Mechanisms: Certain mutations in TRK kinases may alter binding affinity, necessitating ongoing research into the compound's efficacy against resistant variants.

These reactions are crucial for understanding how zurletrectinib can effectively halt tumor growth in NTRK fusion-positive cancers.

Mechanism of Action

Process and Data

Zurletrectinib exerts its therapeutic effects primarily through competitive inhibition of TRK kinases. Upon administration, it:

  1. Inhibits Kinase Activity: By occupying the ATP-binding site, zurletrectinib prevents substrate phosphorylation, thereby disrupting downstream signaling pathways essential for tumor cell proliferation.
  2. Induces Apoptosis: The inhibition leads to reduced cell survival signals, triggering programmed cell death in susceptible cancer cells.
  3. Targets Mutant Forms: Its design allows it to effectively target both wild-type and mutant forms of TRK kinases, making it a versatile treatment option.

Clinical studies have demonstrated significant tumor regression in patients treated with zurletrectinib, underscoring its potential as a targeted therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zurletrectinib exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Typically around 150-160 degrees Celsius, indicating good thermal stability.

These properties are essential for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Applications

Scientific Uses

Zurletrectinib is primarily applied in oncology for treating patients with tumors characterized by NTRK gene fusions. Its applications include:

The ongoing research into zurletrectinib highlights its significance as a promising therapeutic agent in precision medicine approaches for cancer treatment.

Introduction to NTRK Fusion-Positive Cancers and Therapeutic Challenges

Molecular Pathogenesis of NTRK Gene Fusions in Oncogenesis

NTRK fusions function as dominant oncogenes through ligand-independent dimerization and constitutive kinase activation. Over 80 partner genes (e.g., ETV6, TPM3, LMNA) have been identified, many contributing oligomerization domains (e.g., coiled-coil, zinc finger) that facilitate spontaneous dimerization of the fusion protein [5] [8]. Structural analysis reveals that the fusion partner’s dimerization domain replaces the native neurotrophin-binding extracellular domain of the tropomyosin receptor kinase, liberating kinase activity from physiological regulation [8]. This results in:

  • Persistent downstream signaling: Sustained activation of oncogenic pathways (MAPK, PI3K, STAT3) drives tumorigenesis across cellular lineages [3] [8].
  • Lineage-agnostic oncogenicity: Identical fusions (e.g., ETV6-NTRK3) are pathognomonic in histologically distinct tumors (e.g., infantile fibrosarcoma, secretory breast carcinoma), demonstrating the fusion’s primary driver role irrespective of tissue origin [1] [5].
  • Mutual exclusivity: NTRK fusions typically occur independently of other strong oncogenic drivers (e.g., KRAS, EGFR, BRAF), supporting their singular pathogenic role in a subset of malignancies [5] [8].

Table 1: Prevalence and Common Fusion Partners of NTRK Fusions in Selected Tumors [1] [5]

Tumor TypePrevalence of NTRK FusionsMost Common Fusion PartnersPredominant NTRK Gene
Infantile Fibrosarcoma70-90%ETV6NTRK3
Secretory Breast Carcinoma>90%ETV6NTRK3
Mammary Analog Secretory Carcinoma (Salivary)>90%ETV6NTRK3
Pediatric Papillary Thyroid Cancer20-26%ETV6, TPR, TPM3, TFGNTRK1/NTRK3
Non-Small Cell Lung Cancer0.1-0.3%TPM3, TPR, SQSTM1NTRK1
Colorectal Carcinoma0.5-1.5%*TPM3, LMNANTRK1

  • Enriched in microsatellite instability-high (MSI-H) tumors

Limitations of First-Generation Tropomyosin Receptor Kinase Inhibitors

Larotrectinib and entrectinib, first-generation tropomyosin receptor kinase inhibitors, demonstrate impressive efficacy in NTRK-fusion positive cancers, with objective response rates of 71-75% and 57-64%, respectively, in adult populations [2] [3] [6]. However, critical limitations constrain their long-term utility:

  • Narrow Spectrum Against Resistance Mutations: Both agents are type I inhibitors binding the active kinase conformation (DFG-in). Their compact molecular structures render them highly susceptible to steric hindrance from acquired point mutations in the kinase domain, particularly solvent-front substitutions (e.g., TRKA G595R, TRKC G623R) [3] [10].
  • Differential Central Nervous System Activity: While entrectinib was designed for central nervous system penetration and shows activity against brain metastases, larotrectinib has variable central nervous system efficacy despite demonstrated intracranial responses in some patients [3] [12].
  • Pharmacokinetic Vulnerabilities: Both drugs undergo extensive hepatic metabolism via CYP3A4, creating high susceptibility to drug-drug interactions and necessitating dose modifications with concomitant CYP3A4 inhibitors or inducers [2] [10].
  • Incomplete Target Coverage: Entrectinib inhibits multiple kinases (ROS1, ALK), potentially diluting its tropomyosin receptor kinase specificity and increasing off-target effects compared to larotrectinib’s higher selectivity [2] [9].

Table 2: Comparative Clinical Activity of First-Generation TRK Inhibitors in Adults [3] [6]

ParameterLarotrectinib (n=116)Entrectinib (n=74)
Objective Response Rate (ORR)71%64%
Complete Response (CR)10%7%
Median Duration of Response (DoR)35.2 months12.9 months
Median Progression-Free Survival (PFS)25.8 months11.2 months
Median Overall Survival (OS)Not Reached23.9 months
Intracranial ORR (Patients with Brain Mets)71% (n=14)Not fully reported

Mechanisms of Acquired Resistance to Tropomyosin Receptor Kinase-Targeted Therapies

Resistance to first-generation inhibitors emerges predictably, primarily via on-target kinase domain mutations that impair drug binding. Three key mutation clusters dominate:

  • Solvent-Front Mutations (SFMs): Substitutions at the solvent-exposed region near the kinase’s ATP-binding site (e.g., TRKA G595R, TRKB G639R, TRKC G623R) create steric hindrance, preventing inhibitor binding while preserving ATP affinity and kinase activity. These represent ~60-80% of on-target resistance cases [3] [10] [17].
  • Gatekeeper Mutations (GKMs): Mutations within the hydrophobic "gatekeeper" residue (e.g., TRKA F589L, TRKB F633L, TRKC F617L) enlarge the ATP-binding pocket, reducing inhibitor affinity without compromising catalytic function [10] [20].
  • xDFG Motif Mutations: Alterations in the xDFG motif (e.g., TRKA G667C/S, TRKB G709C, TRKC G696A) affect the kinase’s conformational flexibility and inhibitor binding kinetics. These are less common but confer high-level resistance to type I inhibitors [4] [20].

Off-target resistance mechanisms occur less frequently (~10-20%) and include:

  • Activation of bypass signaling pathways (e.g., KRAS G12D, BRAF V600E mutations, BRAF rearrangements, EGFR amplification, IGF1R activation) [10] [19].
  • Epithelial-mesenchymal transition or phenotypic transformation reducing tropomyosin receptor kinase dependence [20].

Longitudinal genomic analyses reveal that sequential treatment with first-generation inhibitors can promote polyclonal resistance. For example, a patient progressing on larotrectinib (developing TRKA G595R) subsequently treated with selitrectinib acquired both KRAS G12A and TRKA G667A mutations, illustrating the evolutionary pressure driving complex resistance landscapes [10] [17].

Rationale for Next-Generation Tropomyosin Receptor Kinase Inhibitor Development

The limitations of first-generation agents necessitate inhibitors with enhanced properties. Zurletrectinib exemplifies next-generation inhibitors designed to address these challenges through:

  • Broad-Spectrum Activity Against Resistance Mutations: Zurletrectinib exhibits superior potency against multiple tropomyosin receptor kinase resistance mutations compared to first-generation and other investigational next-generation inhibitors. In vitro kinase assays demonstrated zurletrectinib’s half-maximal inhibitory concentration (IC₅₀) values 10- to 100-fold lower than selitrectinib or repotrectinib against 13 of 18 clinically identified resistance mutations, including challenging xDFG mutations (TRKA G667C, TRKC G696A) and compound mutations [4] [7]. Computational modeling attributes this to zurletrectinib’s optimized binding mode, forming additional hydrophobic interactions and hydrogen bonds within the mutated ATP-binding pocket [4].
  • Enhanced Central Nervous System Penetration: Zurletrectinib achieves significantly higher brain-to-plasma ratios (0.5-0.8) in rat models compared to selitrectinib (0.2) and repotrectinib (0.3) at 0.5 and 2 hours post-dose [4] [7]. This translates to potent intracranial efficacy: in murine orthotopic glioma models harboring TRK solvent-front mutations (Bcan-Ntrk1 Trka G598R), zurletrectinib extended median survival to 104 days, significantly surpassing selitrectinib (41.5 days, P<0.01) and repotrectinib (66.5 days, P<0.05) [4].
  • Overcoming Polyclonal and Compound Resistance: Zurletrectinib maintains nanomolar potency against double mutants (e.g., TRKA G595R/G667C) that arise under selective pressure from sequential next-generation inhibitor therapy. In clonogenic assays using double-mutant patient-derived colorectal cancer cells (IRC LMNA-NTRK1 TRKA G595R/G667C), zurletrectinib achieved near-complete suppression of colony formation at 100 nM, whereas selitrectinib and repotrectinib required >10-fold higher concentrations [4] [7].

Table 3: In Vitro Potency (IC₅₀, nM) of TRK Inhibitors Against Key Resistance Mutations [4] [7]

Mutation TypeTRK Isoform/MutationLarotrectinibSelitrectinibRepotrectinibZurletrectinib
Solvent-FrontTRKA G595R>100011.26.82.1
TRKC G623R>10008.55.31.8
GatekeeperTRKA F589L43.715.29.13.3
TRKC F617L38.912.67.42.9
xDFGTRKA G667C>100082.545.77.4
TRKC G696A>100078.141.26.9
Compound MutationsTRKA G595R/G667C>1000>1000132.415.7

The development of zurletrectinib and similar next-generation agents represents a strategic advance in overcoming the principal failure modes of first-generation tropomyosin receptor kinase inhibitors. By addressing the spectrum of on-target resistance mutations and improving central nervous system activity, these compounds offer promise for extending the durability of responses in patients with NTRK fusion-positive cancers.

Properties

CAS Number

2403703-30-8

Product Name

Zurletrectinib

IUPAC Name

(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.02,6.07,12.022,26]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one

Molecular Formula

C19H19F2N7O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1

InChI Key

OIBWCYRRWAMTRW-ITDIGPHOSA-N

Canonical SMILES

CC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F

Isomeric SMILES

C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C[C@H](C[C@@H]4C5=C(O1)N=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.